8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Descripción
BenchChem offers high-quality 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-(3,4-difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4/c1-21-14-13(15(23)22(2)17(21)25)11(7-3-4-8(18)9(19)5-7)12-10(20-14)6-26-16(12)24/h3-5,11,20H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOANRQZOAZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4)F)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?
The synthesis of tricyclic heterocycles like this compound typically involves multi-step pathways, including cyclization reactions, fluorophenyl group introduction, and oxidation steps. Key parameters to optimize include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium catalysts for cross-coupling reactions to attach the difluorophenyl group . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for ≥95% purity. Analytical HPLC with C18 columns (ACN/water mobile phase) is recommended for purity validation .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR resolve substituent positions and confirm stereochemistry. F NMR is critical for verifying difluorophenyl group integrity .
- X-ray crystallography : Single-crystal studies provide absolute configuration and bond-length data, as demonstrated for analogous tricyclic compounds .
- Mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight and detects fragmentation patterns unique to the tricyclic core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxa-triazatricyclo core may exhibit electron-deficient regions prone to nucleophilic attack .
- Molecular docking : Use programs like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). Focus on the difluorophenyl group’s role in hydrophobic pocket interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Dose-response standardization : Compare EC values under consistent assay conditions (e.g., cell lines, serum concentration) .
- Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by rapid in vivo degradation .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cellular pathways?
- Transcriptomic profiling : RNA-seq or CRISPR screens identify differentially expressed genes upon treatment .
- Kinase inhibition assays : Use ADP-Glo™ kits to test activity against a panel of 100+ kinases, prioritizing those with conserved ATP-binding pockets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
Methodological Considerations
-
Data Reproducibility :
-
Advanced Techniques :
- Synchrotron XRD : For high-resolution crystallography when standard X-ray sources fail .
- Isotopic labeling : O or N tracing to study metabolic pathways in vivo .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
